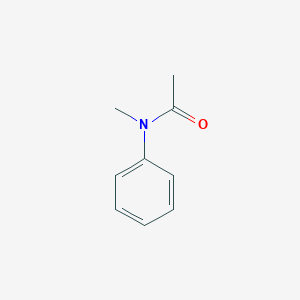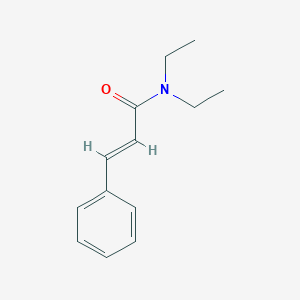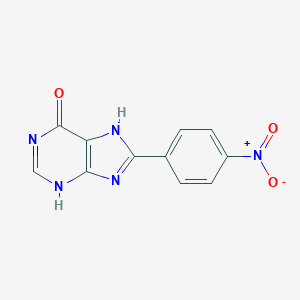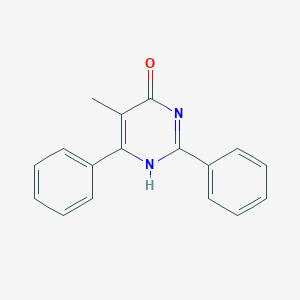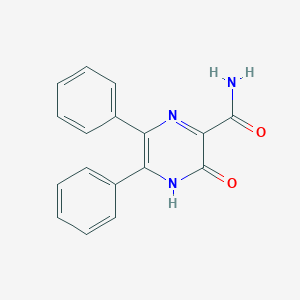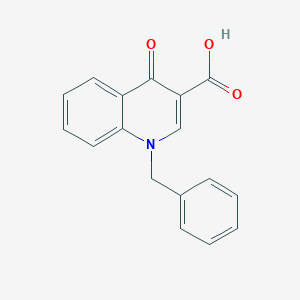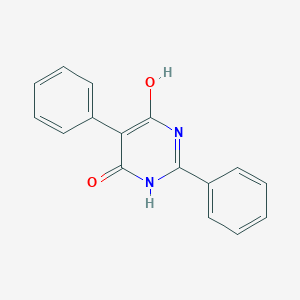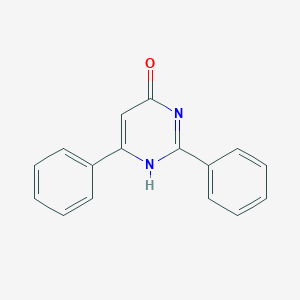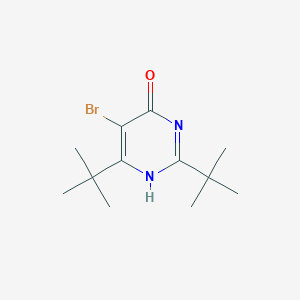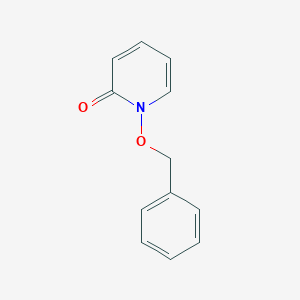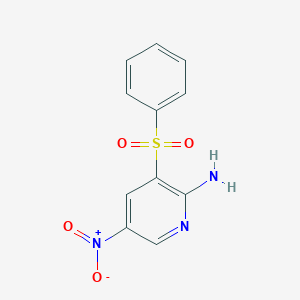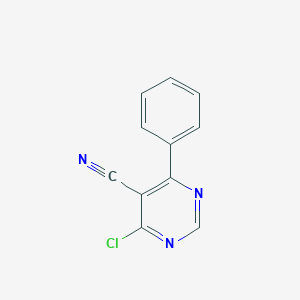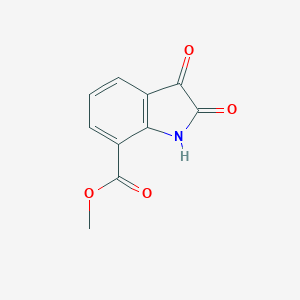
Methyl 2,3-dioxoindoline-7-carboxylate
Übersicht
Beschreibung
“Methyl 2,3-dioxoindoline-7-carboxylate” is a chemical compound with the CAS Number: 103030-10-0 . Its molecular weight is 205.17 and its molecular formula is C10H7NO4 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “Methyl 2,3-dioxoindoline-7-carboxylate” involves a reaction with sodium hydroxide and dihydrogen peroxide in water at 20℃ for 0.25 h . The reaction mixture is then acidified with concentrated HCl and the resulting precipitate is filtered off and washed with water .Molecular Structure Analysis
The molecular structure of “Methyl 2,3-dioxoindoline-7-carboxylate” is represented by the formula C10H7NO4 . The InChI key for this compound is BKMLLFWFPNUDNF-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2,3-dioxoindoline-7-carboxylate” include a reaction with sodium hydroxide and dihydrogen peroxide . The reaction mixture is then acidified with concentrated HCl .Physical And Chemical Properties Analysis
“Methyl 2,3-dioxoindoline-7-carboxylate” is a solid at room temperature . It has a molecular weight of 205.17 and a molecular formula of C10H7NO4 . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Cytotoxicity Against Cancer Cell Lines
- Synthesis of Arylamides : A study reported the synthesis of 1,3-dioxoindan-2-carboxylic acid arylamides, evaluating their cytotoxicity against several human cancer cell lines. Among them, a compound with a 4-methyl substituent showed notable activity against the SK-OV-3 cell line (Jung et al., 2004).
Tubulin Polymerization Inhibitors
- Arylthioindoles as Tubulin Polymerization Inhibitors : Research on arylthioindoles, which have a structure related to Methyl 2,3-dioxoindoline-7-carboxylate, found significant activity in inhibiting tubulin polymerization and the growth of MCF-7 human breast carcinoma cells (De Martino et al., 2004).
Synthesis of Bioactive Peptides
- Synthesis of Enantiopure Pyrrolizidinone Amino Acid : A study described the synthesis of enantiopure pyrrolizidinone amino acid derivatives, which can serve as conformationally rigid dipeptide surrogates, potentially useful in exploring conformation-activity relationships of various biologically active peptides (Dietrich & Lubell, 2003).
Anticonvulsant and Antidepressant Effects
- 2-(5-Methyl-2,3-dioxoindolin-1-yl)acetamide Derivatives : Another research synthesized and evaluated derivatives of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide for their anticonvulsive and antidepressant activities. Certain compounds showed potent activity in animal models (Zhen et al., 2015).
Antimicrobial Activity
- Novel Derivatives Against Mycobacterium tuberculosis : A series of 1-(4-substituted benzylidene)-4-(1-(substituted methyl)-2,3-dioxoindolin-5-yl)semicarbazide derivatives were synthesized and demonstrated potent antimicrobial activity against Mycobacterium tuberculosis strains (Raja & Prakash, 2013).
Molecular Structure Analysis
- Crystallographic Studies : Investigations into the molecular conformation and supramolecular packing of biologically active molecules, including ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and related compounds, provided insights into the stability of their crystal packing and intermolecular interactions (Dey, Ghosh, & Chopra, 2014).
Anti-inflammatory Properties
- Anti-inflammatory Action of 2,3-Dioxoindoline : A study focused on the anti-inflammatory properties of 2,3-dioxoindoline, showing inhibitory effects on mouse ear swelling and rat hind paw edema models (Huang, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2,3-dioxo-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMLLFWFPNUDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908168 | |
| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2,3-dioxoindoline-7-carboxylate | |
CAS RN |
103030-10-0 | |
| Record name | 7-Methoxycarbonylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




